molecular formula C20H40O2 B097281 9-Octadecene, 1,1-dimethoxy-, (9Z)- CAS No. 15677-71-1

9-Octadecene, 1,1-dimethoxy-, (9Z)-

Cat. No. B097281
CAS RN: 15677-71-1
M. Wt: 312.5 g/mol
InChI Key: WBNMCUYSZJIEFY-UHFFFAOYSA-N
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Description

“9-Octadecene, 1,1-dimethoxy-, (9Z)-” is a chemical compound with the formula C20H40O2 . It has a molecular weight of 312.5304 . It is also known as Olealdehyde, dimethyl acetal .


Molecular Structure Analysis

The molecular structure of “9-Octadecene, 1,1-dimethoxy-, (9Z)-” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using specific software .

Scientific Research Applications

Novel Catalysts for Metathesis

  • Catalysis : 9-Octadecene is used in metathesis reactions, where novel rhenium catalysts show varying trans-/cis- ratios in its production. These catalysts exhibit distinct interactions with supports like γ-alumina or silica-alumina, influencing the reaction outcome. This finding suggests potential in developing tailor-made catalysts for specific chemical processes (Brégeault et al., 1988).

Materials Science and Coatings

  • Polyamide Synthesis : Research indicates the use of 9-Octadecene derivatives in creating partially or fully biosourced copolyamides. These materials exhibit properties like low glass transition and melting temperatures, making them suitable for bio-based UV powder coatings, especially for heat-sensitive substrates (Rejaibi et al., 2015).

Nanotechnology

  • Nanocrystal Synthesis : In nanocrystal synthesis, 1-Octadecene is widely used as a solvent. However, it's found to polymerize spontaneously under high-temperature conditions. This polymerization poses challenges in achieving nanocrystal purity, leading to the exploration of alternative solvents or ligand exchange techniques for cleaner nanocrystal production (Dhaene et al., 2019).

Hydrocarbon Synthesis

  • Lubricant Production : 9-Octadecene, derived from metathesis of methyl or ethyl oleate, has been used to synthesize star-shaped hydrocarbons like 10,11-Dioctyleicosane. This compound shows potential in lubrication, indicating applications in high-performance functional fluids (Choo et al., 1996).

Organic Chemistry

  • Organic Synthesis : Metathesis of 9-Octadecenoic acid methyl ester, another derivative, offers insights into product diversity and reaction mechanisms at different catalyst concentrations. This research can guide the synthesis of specific chemical compounds through controlled reaction conditions (Vyshnavi et al., 2015).

properties

IUPAC Name

1,1-dimethoxyoctadec-9-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-2)22-3/h11-12,20H,4-10,13-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNMCUYSZJIEFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336477
Record name 9-Octadecene, 1,1-dimethoxy-, (9Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Octadecene, 1,1-dimethoxy-, (9Z)-

CAS RN

15677-71-1
Record name 9-Octadecene, 1,1-dimethoxy-, (9Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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